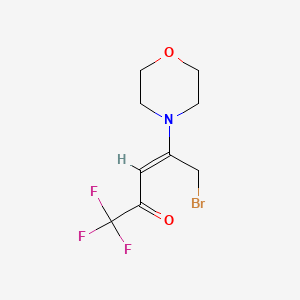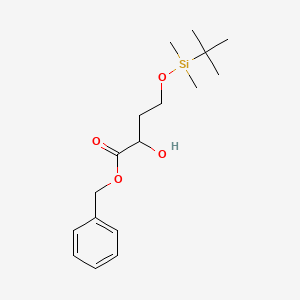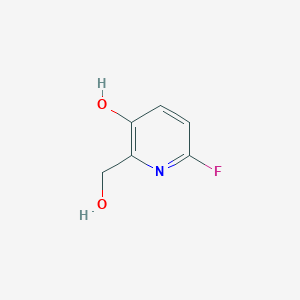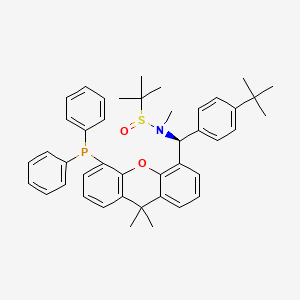
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a brominated alkene with a trifluoromethyl ketone in the presence of a base, followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are employed to maintain consistent reaction conditions and optimize the overall yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Applications De Recherche Scientifique
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-5-fluoro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a fluorine atom instead of bromine.
(3E)-5-chloro-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with a chlorine atom instead of bromine.
(3E)-5-iodo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Formule moléculaire |
C9H11BrF3NO2 |
|---|---|
Poids moléculaire |
302.09 g/mol |
Nom IUPAC |
(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+ |
Clé InChI |
GXJOWVIDQBCAPP-FNORWQNLSA-N |
SMILES isomérique |
C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr |
SMILES canonique |
C1COCCN1C(=CC(=O)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)

![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)

![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)

![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)

